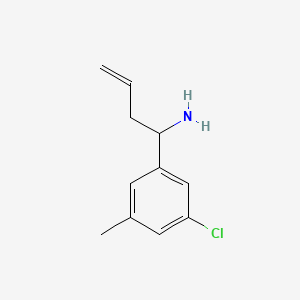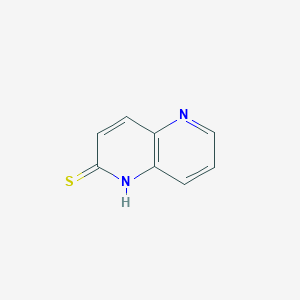
1,5-Naphthyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthyridine-2(1H)-thione is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, and a thione group at position 2. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring system . Another method involves the condensation of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine-2-thione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1,5-Naphthyridine-2(1H)-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-Naphthyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
1,5-Naphthyridine-2(1H)-thione can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8.
Quinoline: A related heterocyclic compound with a nitrogen atom at position 1.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the thione group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
54996-20-2 |
|---|---|
Fórmula molecular |
C8H6N2S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
1H-1,5-naphthyridine-2-thione |
InChI |
InChI=1S/C8H6N2S/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) |
Clave InChI |
WNVSFFSTEUDTQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=S)N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


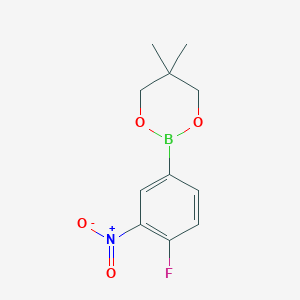
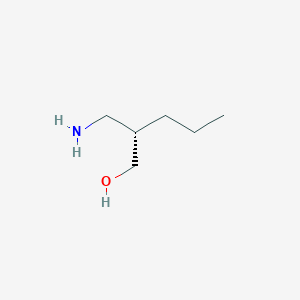
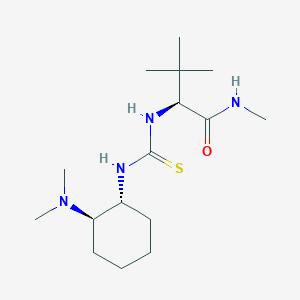
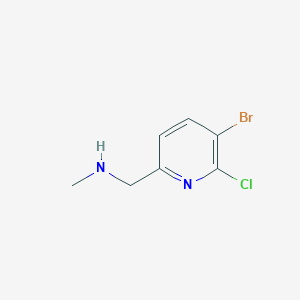
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)

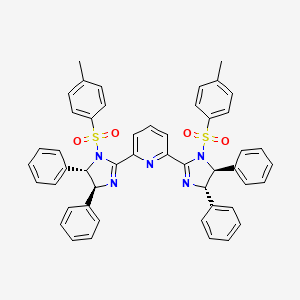
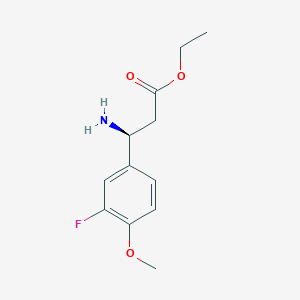
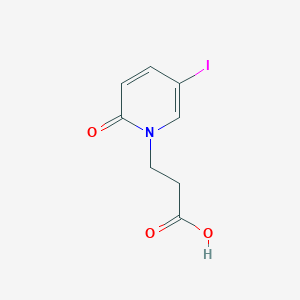
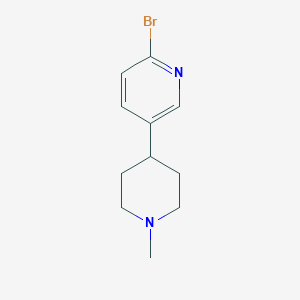

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)

